CP47497-C6-homolog

Übersicht

Beschreibung

CP 47,497-C6-homolog is a synthetic cannabinoid receptor agonist. It is a homologue of CP 47,497, which was developed by Pfizer in the 1980s. This compound is known for its potent binding affinity to cannabinoid receptors, particularly the central cannabinoid receptor CB1 and the peripheral cannabinoid receptor CB2. The compound has been used extensively in scientific research to study the cannabinoid system and its effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von CP 47,497-C6-Homolog umfasst die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Herstellung der Cyclohexylphenol-Kernstruktur.

Alkylierung: Die Kernstruktur wird dann mit einer Dimethylhexylgruppe alkyliert, um das gewünschte Homolog zu bilden.

Industrielle Produktionsverfahren: Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die Forschungsstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: CP 47,497-C6-Homolog durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe am Cyclohexylring kann oxidiert werden, um Ketone oder Carbonsäuren zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Alkane zu bilden.

Substitution: Die phenolische Hydroxylgruppe kann Substitutionsreaktionen mit verschiedenen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Elektrofile wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Hauptprodukte:

Oxidation: Ketone und Carbonsäuren.

Reduktion: Alkohole und Alkane.

Substitution: Alkylierte oder acylierte Derivate.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Interactions

CP47497-C6-homolog primarily interacts with cannabinoid receptors, particularly CB1 and CB2. Research indicates that this compound exhibits varying affinities for these receptors, which are crucial in mediating the effects of cannabinoids in the body.

- Binding Affinity : Studies have shown that this compound has a modest affinity for both CB1 and CB2 receptors. For instance, in a comparative analysis, it was found that while some analogs demonstrated higher selectivity for CB2, this compound's binding was less pronounced compared to other synthetic cannabinoids like JWH-018 .

- Structure-Activity Relationship (SAR) : The molecular structure of this compound has been studied to elucidate how modifications affect its receptor binding. The presence of specific functional groups significantly influences its interaction with the CB1 receptor, suggesting potential avenues for optimizing its pharmacological profile .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various medical contexts:

- Pain Management : Given its action on cannabinoid receptors, this compound may offer analgesic properties. Research into similar compounds suggests they can modulate pain pathways effectively, making them candidates for pain management therapies .

- Neurological Disorders : There is ongoing investigation into the use of cannabinoids for treating conditions like multiple sclerosis and epilepsy. This compound's interaction with the endocannabinoid system could provide benefits in managing symptoms associated with these disorders .

Drug Development and QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) models play a crucial role in predicting the biological activity of compounds like this compound:

- Predictive Models : Recent studies have employed QSAR modeling to predict the binding affinities of this compound and its analogs to cannabinoid receptors. These models help in understanding how structural changes can enhance or diminish receptor affinity, guiding future drug design efforts .

- Case Studies : Specific case studies highlight the importance of this compound in developing new therapeutic agents. For example, researchers have used it as a reference compound to evaluate the efficacy of novel synthetic cannabinoids in preclinical models, particularly focusing on their potential as safer alternatives to traditional cannabinoids .

Regulatory and Safety Considerations

As a synthetic cannabinoid, this compound is subject to regulatory scrutiny due to its psychoactive properties:

- Legal Status : In several jurisdictions, including Germany and Finland, compounds similar to this compound have been classified as illegal due to safety concerns and potential for abuse . This regulatory landscape impacts research opportunities and therapeutic applications.

- Safety Profile : Investigations into the safety and toxicity of this compound are vital for its future applications. Studies have indicated that while some synthetic cannabinoids can produce adverse effects, understanding the specific profile of this compound is essential for assessing its viability as a therapeutic agent .

Wirkmechanismus

CP 47,497-C6-homolog exerts its effects by binding to cannabinoid receptors CB1 and CB2. This binding activates the receptors, leading to a cascade of intracellular signaling events. The activation of CB1 receptors in the brain results in analgesic and psychoactive effects, while CB2 receptor activation in peripheral tissues modulates immune responses and inflammation .

Vergleich Mit ähnlichen Verbindungen

CP 47,497: The parent compound with a shorter alkyl chain.

CP 47,497-C8-homolog:

CP 47,497-C9-homolog: A homologue with a nine-carbon alkyl chain

Uniqueness: CP 47,497-C6-homolog is unique due to its specific alkyl chain length, which influences its binding affinity and potency. Compared to its parent compound and other homologues, CP 47,497-C6-homolog exhibits distinct pharmacological properties, making it a valuable tool for research .

Biologische Aktivität

CP47497-C6-homolog, a synthetic cannabinoid, is a derivative of CP47497, which has garnered attention for its potent biological activity, particularly as an agonist of the cannabinoid receptors CB1 and CB2. This article delves into the compound's pharmacological properties, metabolic pathways, and implications for abuse potential, supported by relevant research findings and data tables.

Overview of this compound

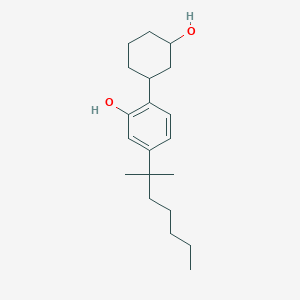

This compound is chemically characterized as 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol. It has a molecular formula of C20H32O2 and a molecular weight of 304.47 g/mol. The compound exhibits high affinity for the CB1 receptor, which is pivotal in mediating the psychoactive effects commonly associated with cannabinoids.

Binding Affinity and Pharmacodynamics

Research indicates that CP47497 and its homologs bind to the CB1 receptor with significantly higher affinity than Δ9-tetrahydrocannabinol (THC). For instance, the binding affinity (K_i) of CP47497 is reported to be approximately 2.2 nM compared to THC's K_i of 40.2 nM . This suggests that this compound may elicit stronger psychoactive effects than THC.

Table 1: Binding Affinities of Cannabinoids

| Compound | K_i (nM) |

|---|---|

| CP47497 | 2.2 |

| THC | 40.2 |

| This compound | TBD |

Metabolism and Pharmacokinetics

The metabolic profile of CP47497 has been extensively studied using human liver microsomes. A total of eight metabolites were identified, primarily involving hydroxylation and oxidation pathways. The major metabolites include mono-oxygenated (M1, M4) and mono-hydroxylated (M3, M5, M6, M7, M8) forms . Understanding these metabolites is crucial for detecting CP47497 in biological samples and assessing its abuse potential.

Table 2: Metabolites of CP47497

| Metabolite | Type |

|---|---|

| M1 | Mono-oxygenated |

| M4 | Mono-oxygenated |

| M3 | Mono-hydroxylated |

| M5 | Mono-hydroxylated |

| M6 | Mono-hydroxylated |

| M7 | Mono-hydroxylated |

| M8 | Mono-hydroxylated |

| M2 | Di-oxygenated |

In Vivo Effects and Case Studies

In vivo studies have demonstrated that CP47497 induces effects such as catalepsy, hypothermia, antinociception, and hypolocomotion in animal models. These effects are mediated through CB1 receptor activation and suggest a potential for developing tolerance upon repeated exposure . Notably, a study indicated that repeated administration leads to cross-tolerance between CP47497 and THC, highlighting their similar mechanisms of action.

Case Study: Tolerance Development

A study assessed tolerance by administering CP47497 (15 mg/kg) or THC (50 mg/kg) to mice twice daily over several days. The results showed that both compounds produced significant antinociceptive effects but required higher doses over time to achieve similar outcomes due to tolerance development .

Implications for Abuse Potential

Given its high binding affinity and psychoactive properties, this compound is classified as a Schedule I substance in various jurisdictions due to concerns about its potential for abuse . The ability to predict abuse potential through QSAR models has been explored, indicating that compounds with higher predicted binding affinities are likely to exhibit greater abuse potential .

Eigenschaften

IUPAC Name |

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUGQXNYBWYGAI-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017338 | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132296-20-9, 70435-06-2 | |

| Record name | 5-(1,1-Dimethylhexyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (C6)-CP-47497 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132296209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-5-(1,1-dimethylhexyl)-2-(3-hydroxycyclohexyl)-phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (C6)-CP-47497 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU5BQ63J05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.